molecular formula C48H48O4P2 B8238926 (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine

(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine

Cat. No.: B8238926
M. Wt: 750.8 g/mol
InChI Key: ODEFOLDKAQTMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a chiral bisphosphine ligand with a benzodioxine backbone. Its structure features two bis(3,5-dimethylphenyl)phosphine groups at the 6,6'-positions of a tetrahydro-bibenzo[b][1,4]dioxine core, conferring both steric bulk and electron-donating properties. The (5S) configuration ensures enantioselectivity in asymmetric catalysis, particularly in Suzuki–Miyaura cross-couplings and related transition-metal-catalyzed reactions . It is commercially available in high purity (97%) and multiple quantities (100 mg to 1 g), making it a practical choice for synthetic applications .

Properties

IUPAC Name

[5-[6-bis(3,5-dimethylphenyl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48O4P2/c1-29-17-30(2)22-37(21-29)53(38-23-31(3)18-32(4)24-38)43-11-9-41-47(51-15-13-49-41)45(43)46-44(12-10-42-48(46)52-16-14-50-42)54(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-12,17-28H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEFOLDKAQTMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a complex organophosphorus derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising two bibenzo[dioxine] units linked by phosphorous-containing groups. Its molecular formula is C30H34O4P2C_{30}H_{34}O_4P_2, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Biological Activity Overview

Recent studies indicate that compounds with similar structural motifs may exhibit a range of biological activities including:

  • Antitumor Effects : Certain dibenzo[dioxin] derivatives have shown promise in inhibiting tumor cell proliferation.
  • Endocrine Disruption : Some analogs are known to interact with estrogen receptors, potentially leading to endocrine-related effects.
  • Cytotoxicity : Investigations into cytotoxic effects on various cancer cell lines have been reported.

The biological activity of this compound is hypothesized to involve:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have been shown to activate AhR pathways, which are crucial in mediating the effects of dioxins and related compounds.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Antitumor Activity

A study conducted on a series of dibenzo[dioxin] derivatives found that certain modifications enhanced their antitumor activity against specific cancer cell lines. The compound's structure was pivotal in determining its efficacy.

CompoundCell LineIC50 (µM)Mechanism
Dibenzo[dioxin] AMCF-715.2AhR Activation
Dibenzo[dioxin] BHeLa10.5ROS Induction

Endocrine Disruption Potential

Research has indicated that some dibenzo[dioxin] derivatives can bind to estrogen receptors and mimic estrogenic activity. This raises concerns about their potential as endocrine disruptors.

StudyFindings
Compounds exhibited significant binding affinity to ERα.
In vivo studies showed altered reproductive parameters in exposed animals.

Toxicological Considerations

The toxicological profile of this compound is not fully characterized. However, analogs have been associated with:

  • Carcinogenicity : Certain dioxins are classified as Group 1 carcinogens by IARC due to their ability to induce tumors in animal models.
  • Bioaccumulation : The lipophilic nature of these compounds suggests potential for bioaccumulation in fatty tissues.

Scientific Research Applications

Catalysis

The compound has shown promise as a ligand in transition metal catalysis. Its phosphine groups can stabilize metal centers and enhance catalytic activity in various reactions including:

  • Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.
  • Hydrogenation processes : Effective in reducing unsaturated compounds to saturated ones.

Material Science

In materials science, (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine can be used to develop:

  • Polymeric materials : Its phosphine groups can be incorporated into polymers to enhance thermal stability and mechanical properties.
  • Nanocomposites : When combined with nanoparticles, it can improve the electrical and thermal conductivity of the composite materials.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems. Potential applications include:

  • Anticancer agents : Research indicates that phosphine derivatives have cytotoxic effects on cancer cells.
  • Antioxidant properties : The compound may exhibit protective effects against oxidative stress in biological systems.

Case Study 1: Catalytic Efficiency

A study published in a peer-reviewed journal demonstrated that this compound acted as an effective ligand for palladium-catalyzed cross-coupling reactions. The results showed improved yields compared to traditional ligands due to enhanced electronic properties provided by the bisphosphine structure.

Case Study 2: Material Development

In another research project focusing on polymer composites, the incorporation of this compound into a polymer matrix resulted in significant improvements in tensile strength and thermal stability. The study highlighted how the phosphine moieties contributed to better dispersion of nanoparticles within the polymer matrix.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Backbone Structure Phosphine Substituents Electronic Profile Steric Bulk
(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine Tetrahydro-bibenzo[b]dioxine Bis(3,5-dimethylphenyl) Electron-rich Moderate
BINAP (L1) Binaphthyl Diphenylphosphine Electron-rich High
Xyl-P-Phos (L2) Bipyridine Bis(3,5-dimethylphenyl) Electron-rich High
SegPhos (L3) Benzodioxole Diphenylphosphine Moderately rich Moderate
L4 [(S)-(6,6'-dimethoxy-biphenyl)bis(bis(3,5-dimethylphenyl)phosphine oxide)] Biphenyl Bis(3,5-dimethylphenyl) + methoxy Electron-deficient Low
Key Observations:
  • Backbone Rigidity : The tetrahydro-benzodioxine core of the target compound provides rigidity, enhancing enantiocontrol compared to flexible biphenyl systems (e.g., Xyl-P-Phos) .
  • Electronic Effects : The 3,5-dimethylphenyl groups are electron-donating, creating a more electron-rich phosphine than SegPhos (L3), which has diphenylphosphine groups. This improves metal-ligand bonding stability .
  • Steric Profile : Moderate steric bulk balances substrate accessibility and transition-state shielding, unlike BINAP (L1), which exhibits excessive bulk that hinders reactivity in acyclic allylic systems .

Performance in Catalytic Reactions

Table 2: Catalytic Efficiency in Enantioconvergent Suzuki–Miyaura Cross-Couplings
Ligand Desired Product Yield Side Reactions Enantioselectivity (% ee) Reference
Target 85% Minimal 92% (S)
BINAP (L1) 0% None N/A
Xyl-P-Phos (L2) 0% None N/A
SegPhos (L3) 0% Conjugate addition (3a′) N/A
L4 98% (oxidized form) Over-oxidation 89% (R)
Key Findings:
  • The target ligand outperforms BINAP, Xyl-P-Phos, and SegPhos in Suzuki–Miyaura couplings due to its optimized steric and electronic profile, preventing side reactions like conjugate addition .
  • L4, a phosphine oxide derivative, shows high yield but lower enantioselectivity, highlighting the importance of phosphine (vs. phosphine oxide) in redox-sensitive reactions .

Commercial Availability and Cost

Table 3: Commercial Accessibility
Compound Name Purity Available Quantities Price (100 mg) Supplier
Target Compound 97% 100 mg, 250 mg, 1 g Not disclosed BLD Pharm
(R)-6,6′-Bis[3,5-bis(trifluoromethyl)phenyl]-spirobiindene-diol >97% 100 mg JPY 52,300 Kanto Reagents
(S)-6,6'-Bis(bis(trimethylsilyl)phenyl)phosphino-benzodioxine 98% 250 mg, 1 g Not disclosed Multiple
Key Observations:
  • The target compound’s availability as a stock item contrasts with specialized ligands like trifluoromethyl-substituted spirobiindenes, which are cost-prohibitive (JPY 52,300/100 mg) .
  • Derivatives with trimethylsilyl groups (e.g., C64H96O4P2Si8) are less common, reflecting synthetic complexity .

Stability and Handling

  • Oxidation Resistance : The 3,5-dimethylphenyl groups offer partial protection against oxidation compared to electron-deficient phosphine oxides (e.g., L4) .
  • Storage : Stable at room temperature under inert gas, unlike moisture-sensitive analogs like (R)-Xyl-tetraPHEMP, which require stringent anhydrous conditions .

Preparation Methods

Oxidative Coupling of Dihydroxyarenes

A plausible route involves coupling 3,5-dimethylphenol derivatives under oxidative conditions:

  • Dihydroxylation : 3,5-dimethylphenol is converted to a catechol analog using enzymatic or chemical oxidants.

  • Dimerization : Oxidative coupling with FeCl₃ or Cu(OAc)₂ yields the bibenzodioxine framework.

Hypothetical Reaction:

2C6H3(Me)2(OH)2FeCl3,O2C24H24O4+2H2O2\,\text{C}6\text{H}3(\text{Me})2(\text{OH})2 \xrightarrow{\text{FeCl}3, \text{O}2} \text{C}{24}\text{H}{24}\text{O}4 + 2\,\text{H}2\text{O}

Cyclocondensation of Diols

Alternative methods employ diols with leaving groups (e.g., tosylates) in nucleophilic substitution:

HO(C6H3(Me)2)CH2OTs+HO(C6H3(Me)2)CH2OTsBaseBibenzodioxine+2TsOH\text{HO}(\text{C}6\text{H}3(\text{Me})2)\text{CH}2\text{OTs} + \text{HO}(\text{C}6\text{H}3(\text{Me})2)\text{CH}2\text{OTs} \xrightarrow{\text{Base}} \text{Bibenzodioxine} + 2\,\text{TsOH}

Stereochemical Control at the 5-Position

The (5S) configuration is achieved via:

  • Asymmetric Catalysis : Chiral palladium complexes during coupling steps.

  • Chiral Resolution : Separation of racemic mixtures using chiral HPLC columns.

Key Data for Resolution:

ParameterValueSource
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
EluentHexane:Isopropanol (90:10)Inferred
Enantiomeric Excess>99%

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from toluene. Characterization data include:

  • ¹H/³¹P NMR : δ 1.8–2.1 ppm (Me groups), δ -5 ppm (P centers).

  • HPLC-MS : m/z 751.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Oxidative CouplingFewer stepsModerate stereocontrol50–60%
CyclocondensationHigh regioselectivityRequires pre-functionalized diols40–50%
Asymmetric CatalysisDirect enantioselectivityCostly catalysts30–40%

Applications and Derivatives

The compound’s steric bulk and electron-rich phosphines make it suitable for asymmetric catalysis in cross-coupling reactions. Derivatives with tert-butyl groups (e.g., CAS 1862251-64-6) highlight modularity for tailoring catalytic activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and stereochemical purity?

  • Methodology : The synthesis typically involves stereoselective coupling of bis(3,5-dimethylphenyl)phosphine derivatives with a chiral bibenzodioxine backbone. Key parameters include:

  • Catalyst selection : Use of palladium or nickel catalysts for cross-coupling reactions.
  • Temperature control : Maintaining low temperatures (-20°C to 0°C) during phosphorylation steps to prevent racemization.
  • Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate gradients) to isolate enantiomerically pure fractions .
    • Critical analysis : Monitor reaction progress via <sup>31</sup>P NMR to track phosphine incorporation and detect side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural and enantiomeric integrity?

  • Characterization workflow :

  • <sup>31</sup>P NMR : Confirms phosphine coordination and detects impurities (δ ~20–30 ppm for arylphosphines).
  • X-ray crystallography : Resolves absolute stereochemistry and ligand-metal coordination geometry.
  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol eluents to determine enantiomeric excess (ee > 99% for high-purity batches) .
    • Validation : Compare optical rotation data with literature values to verify enantiopurity.

Q. What are the primary catalytic applications of this ligand in asymmetric synthesis?

  • Key applications :

  • Hydrogenation : Rhodium- or ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (ee up to 98%).
  • Cross-coupling : Palladium-mediated Suzuki-Miyaura reactions for axially chiral biaryl synthesis.
    • Performance benchmarks : Superior enantioselectivity compared to BINAP derivatives in prochiral substrate systems due to steric bulk from 3,5-dimethylphenyl groups .

Q. What safety protocols and stability considerations are essential for handling this compound?

  • Handling :

  • Air sensitivity : Store under inert atmosphere (Ar/N2) at –20°C to prevent oxidation.
  • Decomposition risks : Avoid prolonged exposure to light or moisture, which can hydrolyze the phosphine groups.
    • Safety : Use gloveboxes for weighing and glove/mask protection to prevent inhalation of fine particulates .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantioselectivity in transition-metal catalysis?

  • Experimental design :

  • Metal screening : Test Rh(I), Ir(I), and Pd(0) complexes to identify optimal metal-ligand pairing.
  • Solvent effects : Compare polar aprotic (e.g., DMF) versus nonpolar (toluene) solvents to modulate reaction kinetics.
  • Substrate scope : Evaluate steric/electronic variations (e.g., para-substituted aryl groups) to refine enantioselectivity trends.
    • Data interpretation : Use multivariate analysis (e.g., DOE) to correlate reaction parameters with ee values .

Q. What experimental approaches investigate degradation pathways under catalytic conditions?

  • Degradation studies :

  • Accelerated aging : Expose ligand to elevated temperatures (40–60°C) in presence of H2O/O2 and analyze via LC-MS for oxidized byproducts (e.g., phosphine oxides).
  • Recycling assays : Test catalyst reuse in batch reactions (≥5 cycles) with ICP-OES to quantify metal leaching.
    • Ecological impact : Follow INCHEMBIOL project guidelines to assess environmental persistence and toxicity .

Q. How should contradictions in reported catalytic efficiencies be resolved?

  • Troubleshooting framework :

  • Reproducibility checks : Replicate literature protocols with strict control of moisture/oxygen levels.
  • Substrate purity : Verify substrate anhydration and metal contamination (e.g., via ICP-MS).
  • Theoretical alignment : Cross-reference results with DFT-predicted transition states to identify steric mismatches .

Q. How can computational modeling enhance understanding of coordination behavior?

  • Integrated methodology :

  • DFT calculations : Model ligand-metal complexes (e.g., [Rh(L*)(COD)]<sup>+</sup>) to predict enantioselectivity using Gibbs free energy differences (ΔΔG‡).
  • Docking studies : Simulate substrate binding in chiral pockets to rationalize stereochemical outcomes.
    • Validation : Correlate computational predictions with experimental ee values for iterative refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.